molecular formula C13H15NO B11896696 N-Methyl-N-(2-methylbenzyl)furan-2-amine

N-Methyl-N-(2-methylbenzyl)furan-2-amine

Cat. No.: B11896696
M. Wt: 201.26 g/mol
InChI Key: LPFIYXMAOKDFAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-methylbenzyl)furan-2-amine typically involves the reaction of 2-methylbenzylamine with furan-2-carbaldehyde in the presence of a reducing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(2-methylbenzyl)furan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-Methyl-N-(2-methylbenzyl)furan-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methyl-N-(2-methylbenzyl)furan-2-amine include other furan derivatives and benzylamines . These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of a furan ring and a benzylamine moiety, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-methyl-N-[(2-methylphenyl)methyl]furan-2-amine

InChI

InChI=1S/C13H15NO/c1-11-6-3-4-7-12(11)10-14(2)13-8-5-9-15-13/h3-9H,10H2,1-2H3

InChI Key

LPFIYXMAOKDFAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(C)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.